2,2-Diaminoheptanedioic acid
Overview
Description
2,2-Diaminoheptanedioic acid, also known as 2,6-diaminoheptanedioic acid, is an organic compound with the molecular formula C7H14N2O4. It is a derivative of lysine and is characterized by the presence of two amino groups and two carboxyl groups. This compound is significant in various biochemical processes and is a key component in the biosynthesis of bacterial cell walls.
Mechanism of Action
Target of Action
The primary targets of 2,2-Diaminoheptanedioic acid, also known as 2,6-Diaminopimelic Acid, are the UDP-N-acetylmuramoyl-L-alanyl-D-glutamate–2,6-diaminopimelate ligase in Escherichia coli (strain K12) and Meso-diaminopimelate D-dehydrogenase in Corynebacterium glutamicum . These enzymes play crucial roles in the biosynthesis of bacterial cell-wall peptidoglycan .
Mode of Action
This compound interacts with its targets by being incorporated into the bacterial cell wall. Specifically, it catalyzes the addition of meso-diaminopimelic acid to the nucleotide precursor UDP-N-acetylmuramoyl-L-alanyl-D-glutamate (UMAG) in the biosynthesis of bacterial cell-wall peptidoglycan .
Biochemical Pathways
The compound is involved in the diaminopimelic acid (DAP) pathway, which is used for lysine biosynthesis in certain bacteria . This pathway uses diaminopimelate aminotransferase (DapL) to catalyze the direct conversion of tetrahydrodipicolinate (THDPA) to LL-DAP .
Result of Action
The incorporation of this compound into the bacterial cell wall results in the formation of a stable cell wall structure. This is crucial for the survival and growth of the bacteria .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is widely present in almost all true bacteria (not found in archaea), with its content accounting for 0.02-0.2% of the total cell dry weight . It exists in soluble components and cell wall components within the cell
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-diaminoheptanedioic acid typically involves the hydrogenation of cyanide derivatives. One common method is the hydrogenation of 2,6-dicyanoheptanoic acid, which yields this compound under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon, under a hydrogen atmosphere at elevated temperatures and pressures.
Industrial Production Methods: Industrial production of this compound often involves the microbial fermentation of specific bacterial strains. These bacteria are engineered to produce the compound through their metabolic pathways. The fermentation process is optimized for yield and purity, and the product is subsequently extracted and purified using techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 2,2-Diaminoheptanedioic acid undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro compounds.
Reduction: The carboxyl groups can be reduced to form alcohols.
Substitution: The amino groups can participate in substitution reactions to form derivatives such as amides and esters.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Reagents such as acyl chlorides or anhydrides are used in the presence of a base like pyridine.
Major Products:
Oxidation: Nitro derivatives of this compound.
Reduction: Alcohol derivatives.
Substitution: Amides and esters of this compound.
Scientific Research Applications
2,2-Diaminoheptanedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: It plays a crucial role in the study of bacterial cell wall biosynthesis and is used as a marker for bacterial contamination.
Medicine: It is investigated for its potential use in developing antibiotics and other therapeutic agents.
Industry: It is used in the production of biodegradable plastics and other environmentally friendly materials.
Comparison with Similar Compounds
2,2-Diaminoheptanedioic acid is similar to other diamino acids such as:
2,6-Diaminopimelic acid: Another derivative of lysine, used in bacterial cell wall biosynthesis.
2,4-Diaminobutyric acid: A shorter chain diamino acid with similar biochemical properties.
2,3-Diaminopropionic acid: A simpler diamino acid used in various biochemical studies.
Uniqueness: this compound is unique due to its specific role in bacterial cell wall biosynthesis and its potential applications in developing new antibiotics. Its structure allows for specific interactions with enzymes involved in peptidoglycan synthesis, making it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
2,6-diaminoheptanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O4/c8-4(6(10)11)2-1-3-5(9)7(12)13/h4-5H,1-3,8-9H2,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMKMEZVLHJARHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10862237 | |
Record name | 2,6-Diaminoheptanedioic acid | |
Source | EPA DSSTox | |
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Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Powder; [Alfa Aesar MSDS] | |
Record name | Diaminopimelic acid | |
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CAS No. |
583-93-7, 922-54-3, 17121-19-6, 2577-62-0 | |
Record name | Diaminopimelic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=583-93-7 | |
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Record name | Diaminopimelic acid | |
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Record name | NSC206289 | |
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Record name | NSC206278 | |
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Record name | 583-93-7 | |
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Record name | 2,6-Diaminoheptanedioic acid | |
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Record name | 2,6-diaminopimelic acid | |
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Record name | Heptanedioic acid, 2,6-diamino- | |
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